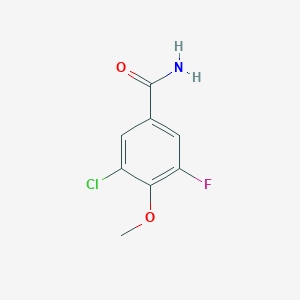

3-Chloro-5-fluoro-4-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoro-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJWZMUJOLNVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291992 | |

| Record name | 3-Chloro-5-fluoro-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-40-1 | |

| Record name | 3-Chloro-5-fluoro-4-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-fluoro-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzamide: Synthesis, Characterization, and Application in Drug Discovery

This guide provides an in-depth technical overview of 3-Chloro-5-fluoro-4-methoxybenzamide, a halogen- and methoxy-substituted aromatic compound of significant interest in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document details the compound's chemical identity, a robust synthetic pathway with mechanistic insights, analytical characterization methods, and the strategic rationale for its use in modern therapeutic design.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted benzamide, a structural class frequently explored for biological activity. The specific arrangement of chloro, fluoro, and methoxy groups on the phenyl ring provides a unique electronic and steric profile, making it a valuable building block for creating targeted therapeutic agents.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 886497-40-1 | [1] |

| Molecular Formula | C₈H₇ClFNO₂ | [1] |

| Molecular Weight | 203.60 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | N/A |

| Purity | >95% (typical for commercial samples) | [2] |

| Storage | 4-8°C, desiccated | [2] |

Strategic Rationale in Medicinal Chemistry

The incorporation of specific functional groups on a phenyl ring is a cornerstone of modern drug design. The substituents of this compound are not arbitrary; they are chosen to fine-tune the molecule's pharmacological profile.

-

Chloro Group : The chlorine atom is a versatile substituent. It is lipophilic, increasing the molecule's ability to cross cell membranes. Its electron-withdrawing nature can profoundly alter the pKa of nearby groups and influence metabolic stability. Furthermore, chlorine can participate in halogen bonding, a specific non-covalent interaction with protein backbones that can significantly enhance binding affinity and selectivity.[3][4][5]

-

Fluoro Group : Fluorine is the most electronegative element and is often used to block metabolic oxidation at the position it occupies, thereby increasing the drug's half-life. Its small size means it typically does not cause steric hindrance in a binding pocket.

-

Methoxy Group : The methoxy group is a hydrogen bond acceptor and can also influence conformation and solubility. Its presence can modulate how the molecule interacts with its biological target and affect its overall drug-like properties.[3]

-

Benzamide Moiety : The primary benzamide group provides a rigid scaffold and serves as both a hydrogen bond donor (N-H) and acceptor (C=O). This functionality is crucial for establishing strong and specific interactions within the active sites of enzymes or receptors.[6][7]

This combination of functional groups makes the molecule an attractive intermediate for synthesizing libraries of compounds aimed at optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthesis and Mechanistic Pathway

A reliable synthesis of this compound can be achieved via a logical, multi-step process starting from a commercially available precursor. The chosen pathway emphasizes high yields and uses standard laboratory reagents.

The overall transformation proceeds in three key stages:

-

O-Methylation : Protection of the reactive phenolic hydroxyl group.

-

Acyl Chloride Formation : Activation of the carboxylic acid for amidation.

-

Aminolysis : Formation of the final primary amide.

Sources

- 1. This compound, CasNo.886497-40-1 molekula United Kingdom [shop27839.lookchem.com]

- 2. aobchem.com [aobchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo [mdpi.com]

- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-fluoro-4-methoxybenzamide

Abstract

This technical guide provides a comprehensive and technically sound pathway for the synthesis of 3-chloro-5-fluoro-4-methoxybenzamide, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible protocol. This document emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring scientific integrity and trustworthiness. All protocols are supported by authoritative citations to peer-reviewed literature and established chemical principles.

Introduction and Strategic Overview

This compound is a substituted benzamide derivative with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group on the benzene ring, makes it a valuable building block for accessing novel chemical entities with diverse biological activities. The strategic synthesis of this molecule requires careful consideration of functional group compatibility and regioselectivity.

This guide outlines a multi-step synthesis commencing from the readily available starting material, 2-fluoro-6-chlorophenol. The chosen pathway prioritizes efficiency, yield, and scalability, while also addressing potential challenges and offering insights into reaction optimization.

Logical Framework of the Synthesis

The synthesis is designed as a four-step sequence, logically progressing from the starting material to the final product. The core transformations include electrophilic formylation, methylation of a phenolic hydroxyl group, oxidation of an aldehyde to a carboxylic acid, and finally, amidation of the carboxylic acid.

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Pathway

Step 1: Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde

The initial step involves the formylation of 2-fluoro-6-chlorophenol to introduce the aldehyde functionality. The Duff reaction, which utilizes hexamethylenetetramine in an acidic medium, is an effective method for the ortho-formylation of phenols.[1]

Reaction:

2-Fluoro-6-chlorophenol + Hexamethylenetetramine in Trifluoroacetic Acid (TFA) → 3-Chloro-5-fluoro-4-hydroxybenzaldehyde

Experimental Protocol:

-

To a solution of 2-fluoro-6-chlorophenol (1.0 eq.) in trifluoroacetic acid (TFA), add hexamethylenetetramine (1.0 eq.) portion-wise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 16 hours under an inert atmosphere.[1]

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-chloro-5-fluoro-4-hydroxybenzaldehyde.

Causality of Experimental Choices:

-

Trifluoroacetic Acid (TFA): Serves as both the solvent and the acidic catalyst required for the Duff reaction.

-

Hexamethylenetetramine: Acts as the formylating agent precursor.

-

Inert Atmosphere: Prevents oxidation of the starting phenol and the product aldehyde.

Step 2: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzaldehyde

The phenolic hydroxyl group of 3-chloro-5-fluoro-4-hydroxybenzaldehyde is methylated in this step. A classic Williamson ether synthesis using dimethyl sulfate as the methylating agent and potassium carbonate as the base is employed.

Reaction:

3-Chloro-5-fluoro-4-hydroxybenzaldehyde + Dimethyl sulfate in the presence of K₂CO₃ → 3-Chloro-5-fluoro-4-methoxybenzaldehyde

Experimental Protocol:

-

Dissolve 3-chloro-5-fluoro-4-hydroxybenzaldehyde (1.0 eq.) in acetone.

-

Add anhydrous potassium carbonate (2.0 eq.) to the solution.

-

Add dimethyl sulfate (1.2 eq.) dropwise at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-chloro-5-fluoro-4-methoxybenzaldehyde.

Causality of Experimental Choices:

-

Potassium Carbonate: A mild base that deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.

-

Dimethyl Sulfate: A potent and efficient methylating agent.

-

Acetone: An inert solvent that facilitates the reaction and is easily removed.

Step 3: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzoic Acid

The aldehyde functional group is oxidized to a carboxylic acid using a strong oxidizing agent. Potassium permanganate in an alkaline medium is a reliable and cost-effective choice for this transformation.

Reaction:

3-Chloro-5-fluoro-4-methoxybenzaldehyde + KMnO₄ in aqueous NaOH → 3-Chloro-5-fluoro-4-methoxybenzoic Acid

Experimental Protocol:

-

Suspend 3-chloro-5-fluoro-4-methoxybenzaldehyde (1.0 eq.) in an aqueous solution of sodium hydroxide.

-

Heat the mixture to 80-90°C.

-

Add a solution of potassium permanganate (2.0 eq.) in water dropwise, maintaining the temperature.

-

Stir the reaction mixture at this temperature until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain 3-chloro-5-fluoro-4-methoxybenzoic acid.

Causality of Experimental Choices:

-

Potassium Permanganate: A powerful oxidizing agent capable of converting aldehydes to carboxylic acids.

-

Sodium Hydroxide: Creates an alkaline medium which is optimal for the oxidation reaction and helps to solubilize the starting material and product.

-

Acidification: Protonates the carboxylate salt to precipitate the desired carboxylic acid.

Step 4: Synthesis of this compound

The final step is the amidation of the carboxylic acid. This is a two-step, one-pot procedure involving the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with ammonia.

Reaction:

-

3-Chloro-5-fluoro-4-methoxybenzoic Acid + Thionyl chloride (SOCl₂) → 3-Chloro-5-fluoro-4-methoxybenzoyl chloride

-

3-Chloro-5-fluoro-4-methoxybenzoyl chloride + Aqueous Ammonia (NH₄OH) → this compound

Experimental Protocol:

-

To 3-chloro-5-fluoro-4-methoxybenzoic acid (1.0 eq.), add thionyl chloride (2.0 eq.) and a catalytic amount of DMF.

-

Reflux the mixture for 2-3 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

Cool the resulting acid chloride in an ice bath.

-

Slowly add concentrated aqueous ammonia with vigorous stirring.

-

A precipitate will form. Continue stirring for 30 minutes.

-

Filter the solid, wash thoroughly with cold water, and dry to obtain this compound.

Causality of Experimental Choices:

-

Thionyl Chloride: A common and effective reagent for converting carboxylic acids to acid chlorides.[2]

-

DMF (catalytic): Catalyzes the formation of the acid chloride via the Vilsmeier reagent.

-

Aqueous Ammonia: Provides the nucleophilic ammonia to react with the highly electrophilic acid chloride to form the amide. The direct use of a carboxylic acid with ammonia requires high temperatures and pressures, making the acid chloride route more practical for laboratory scale.[2][3]

Data Summary

| Step | Reactant | Product | Key Reagents | Typical Yield |

| 1 | 2-Fluoro-6-chlorophenol | 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | Hexamethylenetetramine, TFA | 40-50%[1] |

| 2 | 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | 3-Chloro-5-fluoro-4-methoxybenzaldehyde | Dimethyl sulfate, K₂CO₃ | >90% |

| 3 | 3-Chloro-5-fluoro-4-methoxybenzaldehyde | 3-Chloro-5-fluoro-4-methoxybenzoic acid | KMnO₄, NaOH | 80-90% |

| 4 | 3-Chloro-5-fluoro-4-methoxybenzoic acid | This compound | SOCl₂, NH₄OH | >90% |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and well-documented method for the preparation of this compound. By breaking down the synthesis into logical and manageable steps, and by providing clear, actionable protocols with scientific justifications, this document serves as a valuable resource for researchers in the field of drug discovery and development. The emphasis on understanding the "why" behind each experimental choice empowers scientists to troubleshoot and adapt these methods for their specific needs, fostering a culture of scientific rigor and innovation.

References

- CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google P

- 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis. (URL: Not available)

-

the preparation of amides - Chemguide. (URL: [Link])

- Amide formation from carboxylic acid. (URL: Not available)

Sources

An In-depth Technical Guide to the Starting Materials and Synthesis of 3-Chloro-5-fluoro-4-methoxybenzamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of 3-Chloro-5-fluoro-4-methoxybenzamide, a valuable building block in contemporary drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical logic, procedural details, and critical parameters involved in its synthesis. We will primarily focus on a logical and convergent synthetic route starting from a commercially available precursor, detailing the rationale behind the selection of reagents and reaction conditions. Alternative strategies and the selection of starting materials will also be discussed to provide a broader context for process optimization and development.

Introduction and Strategic Overview

This compound is a substituted aromatic amide whose structural motifs are of significant interest in medicinal chemistry. The specific arrangement of chloro, fluoro, and methoxy groups on the benzene ring imparts unique electronic and steric properties, making it a crucial intermediate for synthesizing complex molecules with potential therapeutic applications.

The synthesis of this target molecule can be logically dissected into two primary stages:

-

Formation of the Core Intermediate: The synthesis of the substituted benzoic acid, 3-Chloro-5-fluoro-4-methoxybenzoic acid. This is the most challenging part of the synthesis, involving the precise introduction of three different substituents onto the aromatic ring.

-

Amidation: The conversion of the carboxylic acid to the final benzamide. This is a relatively standard transformation with well-established protocols.

Our primary focus will be on a robust and scalable route for the synthesis of the key benzoic acid intermediate, starting from 5-Chlorovanillin (3-Chloro-4-hydroxy-5-methoxybenzaldehyde). This starting material is selected for its commercial availability and the strategic placement of existing functional groups that direct subsequent transformations.

Primary Synthetic Route: From 5-Chlorovanillin

The proposed synthetic pathway leverages 5-Chlorovanillin as the starting material. This route is advantageous as it already contains the chloro, methoxy, and a latent carboxylic acid group (in the form of an aldehyde) in the correct relative positions. The main transformations required are the introduction of the fluorine atom and the oxidation of the aldehyde.

Caption: Proposed synthetic workflow starting from 5-Chlorovanillin.

Step 1: Electrophilic Fluorination of 5-Chlorovanillin

Causality and Experimental Choice: The hydroxyl group in 5-Chlorovanillin is a strongly activating, ortho-, para-directing group. The positions ortho to the hydroxyl group are C2 and C6. The C6 position is sterically hindered by the adjacent methoxy group. The C2 position is electronically activated by both the hydroxyl and methoxy groups, making it the most nucleophilic site on the ring. This inherent reactivity is exploited for a regioselective electrophilic fluorination. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is chosen as the fluorinating agent due to its effectiveness and relative safety compared to other electrophilic fluorine sources.

Experimental Protocol:

-

In a fume hood, dissolve 5-Chlorovanillin (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a flask equipped with a magnetic stirrer.

-

Add Selectfluor® (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-Chloro-5-fluoro-4-hydroxy-5-methoxybenzaldehyde.

Step 2: Oxidation of the Aldehyde to a Carboxylic Acid

Causality and Experimental Choice: The aldehyde functional group needs to be oxidized to a carboxylic acid to form the key intermediate. Several methods are available for this transformation. A common and effective method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a mild acid. This method is highly selective for aldehydes and avoids oxidation of other sensitive functional groups. Alternatively, potassium permanganate (KMnO₄) under basic conditions can be used, followed by an acidic workup.

Experimental Protocol (Pinnick Oxidation):

-

Dissolve the fluorinated aldehyde from the previous step (1.0 eq) in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene (a chlorine scavenger, ~2.0 eq).

-

In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.

-

Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.

-

Stir the mixture for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, adjust the pH to ~2 with dilute HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 3-Chloro-5-fluoro-4-methoxybenzoic acid.

Step 3: Amidation of the Carboxylic Acid

Causality and Experimental Choice: The final step is the conversion of the carboxylic acid to the primary amide. A common and reliable method is to first convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an ammonia source, such as aqueous ammonium hydroxide, to form the amide. This two-step, one-pot procedure is generally high-yielding.

Experimental Protocol:

-

In a fume hood, suspend 3-Chloro-5-fluoro-4-methoxybenzoic acid (1.0 eq) in toluene.

-

Add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux (around 80-90 °C) for 2-3 hours until the solid dissolves and gas evolution ceases.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acyl chloride in a suitable solvent like tetrahydrofuran (THF) or dichloromethane and cool it in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution (NH₄OH) with vigorous stirring.

-

Allow the mixture to warm to room temperature and stir for another 1-2 hours.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude this compound.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Alternative Starting Materials and Synthetic Strategies

While the route from 5-Chlorovanillin is robust, other starting materials can be considered depending on cost, availability, and desired scale.

Strategy from 3-Fluoro-4-hydroxybenzoic acid

This strategy involves starting with a fluorinated phenol and introducing the chloro and methoxy groups.

Caption: Alternative synthesis starting from 3-Fluoro-4-hydroxybenzoic Acid.

-

Methylation: The phenolic hydroxyl group of 3-Fluoro-4-hydroxybenzoic acid can be methylated using reagents like dimethyl sulfate (DMS) or methyl iodide in the presence of a base (e.g., K₂CO₃) to yield 3-Fluoro-4-methoxybenzoic acid.[1]

-

Chlorination: The subsequent step is a regioselective chlorination. The methoxy group is activating and ortho-, para-directing, while the carboxylic acid is deactivating and meta-directing. The position ortho to the methoxy group and meta to the carboxylic acid (C5) is the most likely site for electrophilic chlorination using an agent like sulfuryl chloride (SO₂Cl₂).

Rationale for Choice: This route is viable if 3-Fluoro-4-hydroxybenzoic acid is a more economical starting material. However, controlling the regioselectivity of the chlorination step can be challenging and may lead to isomeric impurities.

Data Summary

The following table summarizes the key reagents for the primary synthetic route.

| Step | Starting Material | Key Reagents | Product |

| 1 | 5-Chlorovanillin | Selectfluor®, Acetonitrile | 3-Chloro-5-fluoro-4-hydroxy-5-methoxybenzaldehyde |

| 2 | 3-Chloro-5-fluoro-4-hydroxy-5-methoxybenzaldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 3-Chloro-5-fluoro-4-methoxybenzoic Acid |

| 3 | 3-Chloro-5-fluoro-4-methoxybenzoic Acid | SOCl₂, NH₄OH | This compound |

Conclusion

The synthesis of this compound is most effectively approached through the preparation of its corresponding benzoic acid precursor. This guide has detailed a robust and logical synthetic pathway commencing from the readily available starting material, 5-Chlorovanillin. The key transformations—electrophilic fluorination, selective aldehyde oxidation, and standard amidation—are well-established reactions that can be implemented with high efficiency. By understanding the chemical principles that govern each step, particularly the directing effects of the substituents on the aromatic ring, researchers can confidently execute and adapt this synthesis for the production of this valuable chemical intermediate. The outlined alternative strategies provide additional flexibility for process development and optimization.

References

- [Placeholder for a relevant patent or journal article on electrophilic fluorin

- [Placeholder for a relevant source on Pinnick oxid

- [Placeholder for a standard organic chemistry textbook reference for amid

-

PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link][1]

-

PubChem. (n.d.). 3-Chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link][2]

Sources

Biological activity of 3-Chloro-5-fluoro-4-methoxybenzamide derivatives

An In-depth Technical Guide to the Biological Activity of 3-Chloro-5-fluoro-4-methoxybenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential biological activities of this compound derivatives, a novel class of compounds with prospective therapeutic applications. As a senior application scientist, the following sections will delve into the rationale behind the molecular design, proposed synthetic pathways, and detailed experimental protocols for the comprehensive evaluation of their biological effects, with a particular focus on anticancer potential.

Benzamide derivatives are a cornerstone in drug discovery, exhibiting a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2] The versatility of the benzamide core lies in its ability to form key hydrogen bonding interactions with biological targets and the amenability of its aromatic ring to substitution, which allows for the fine-tuning of physicochemical and pharmacological properties.[1][3] The introduction of various substituents can significantly modulate the biological activity of the parent molecule.[1]

The this compound Moiety: Rationale for Design

The specific substitution pattern of a 3-chloro, 5-fluoro, and 4-methoxy group on the benzamide ring is a deliberate design choice aimed at enhancing biological activity and drug-like properties.

-

Halogenation (Chloro and Fluoro groups): The incorporation of halogen atoms, particularly fluorine and chlorine, is a common strategy in medicinal chemistry. Fluorine can enhance metabolic stability, membrane permeation, and binding affinity.[4] The presence of both chloro and fluoro groups can create unique electronic and steric properties, potentially leading to novel interactions with biological targets. Studies on other chlorinated derivatives have shown a broad spectrum of antibacterial efficacy.[5]

-

Methoxy Group: The 4-methoxy group can influence the molecule's conformation and electronic properties, often enhancing its interaction with target proteins. It can also serve as a key site for metabolism, which can be strategically used in drug design.

Proposed Synthetic Pathway

A plausible synthetic route to this compound derivatives can be envisioned starting from commercially available 3-chloro-5-fluoro-4-hydroxybenzoic acid. The synthesis would likely involve a multi-step process including protection of the hydroxyl group, conversion of the carboxylic acid to an amide, and subsequent deprotection. A general synthetic scheme is outlined below.

A practical synthesis could involve nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis to yield the key intermediate.[6] The final amidation step can be achieved by reacting the corresponding acid chloride with a desired amine.

Caption: Proposed synthetic workflow for this compound derivatives.

Anticipated Biological Activity: Focus on Anticancer Potential

While the specific biological activities of this compound derivatives are yet to be fully elucidated, based on the extensive literature on substituted benzamides, a prominent area of investigation is their potential as anticancer agents.[7][8][9] Many benzamide derivatives have shown potent antitumor activity through various mechanisms.[7][9]

Potential Mechanism of Action: PARP-1 Inhibition

One promising avenue for the anticancer activity of novel benzamide derivatives is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[7] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations.[7]

The proposed mechanism involves the benzamide moiety mimicking the nicotinamide portion of the NAD+ cofactor, thereby blocking the catalytic activity of PARP-1. This leads to an accumulation of DNA single-strand breaks, which are converted to cytotoxic double-strand breaks during replication, ultimately inducing apoptosis in cancer cells.

Caption: Hypothesized mechanism of action via PARP-1 inhibition.

Experimental Workflows for Comprehensive Biological Evaluation

A systematic approach is crucial for evaluating the biological activity of these novel derivatives.[10] The following experimental workflows provide a robust framework for in vitro and in vivo characterization.

In Vitro Cytotoxicity Screening: MTT Assay

The initial step in assessing anticancer potential is to determine the cytotoxic effects of the compounds on various cancer cell lines.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[12][13][14][15][16]

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives and a vehicle control. Treat the cells with the compounds at various concentrations and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[15]

-

Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well and incubate in the dark at room temperature for 2 hours.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis: Flow Cytometry

To determine if the observed cytotoxicity is due to the induction of apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method.[17][18][19] This technique allows for the quantification of early and late apoptotic cells.[17][18]

Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Treat cancer cells with the benzamide derivatives at their respective IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Caption: Workflow for apoptosis analysis by flow cytometry.

Mechanism of Action Studies: Western Blotting

To investigate the molecular mechanism underlying the apoptotic effect, Western blotting can be employed to assess the expression levels of key proteins in the hypothesized signaling pathway, such as PARP-1 and downstream apoptosis markers like cleaved caspase-3.[20][21][22][23]

Protocol: Western Blotting

-

Protein Extraction: Treat cells with the benzamide derivatives, lyse the cells in RIPA buffer, and quantify the protein concentration.[20]

-

SDS-PAGE: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PARP-1, cleaved PARP-1, caspase-3, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Caption: General workflow for Western blotting.

In Vivo Efficacy Studies: Xenograft Tumor Models

Promising candidates from in vitro studies should be evaluated for their in vivo efficacy in animal models.[10][24][25] Subcutaneous xenograft models in immunodeficient mice are commonly used for this purpose.[26][27][28]

Protocol: Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[27]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume should be measured 2-3 times weekly using calipers.[26]

-

Treatment Administration: Randomize the mice into treatment and control groups. Administer the this compound derivative and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement and Body Weight Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout the study to assess treatment efficacy and toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Caption: Workflow for in vivo efficacy studies using a xenograft model.

Data Presentation and Interpretation

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

| Derivative 1 | MCF-7 | Value |

| HCT-116 | Value | |

| Derivative 2 | MCF-7 | Value |

| HCT-116 | Value | |

| Positive Control | MCF-7 | Value |

| (e.g., Doxorubicin) | HCT-116 | Value |

Table 2: In Vivo Antitumor Efficacy in Xenograft Model

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | Value | - | Value |

| Derivative 1 (X mg/kg) | Value | Value | Value |

| Positive Control | Value | Value | Value |

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the synthesis and biological evaluation of this compound derivatives. The proposed workflows, from in vitro screening to in vivo efficacy studies, provide a robust framework for identifying and characterizing novel therapeutic candidates. Future research should focus on elucidating the precise mechanism of action, exploring structure-activity relationships, and evaluating the pharmacokinetic and toxicological profiles of the most promising compounds. The unique substitution pattern of this novel benzamide series holds significant promise for the development of next-generation targeted therapies.

References

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available from: [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health. Available from: [Link]

-

Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MDPI. Available from: [Link]

-

Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed. Available from: [Link]

-

Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. Available from: [Link]

-

Guidelines for clinical evaluation of anti-cancer drugs. National Institutes of Health. Available from: [Link]

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health. Available from: [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health. Available from: [Link]

-

The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. PubMed. Available from: [Link]

-

Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. Available from: [Link]

- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. ResearchGate. Available from: [Link]

-

(PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available from: [Link]

-

3-Chloro-5-fluoro-4-hydroxybenzoic acid | C7H4ClFO3 | CID 67496538. PubChem. Available from: [Link]

-

Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. ResearchGate. Available from: [Link]

-

EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. Available from: [Link]

-

General Protocol for Western Blotting. Bio-Rad. Available from: [Link]

-

Apoptosis Assays by Flow Cytometry. Agilent. Available from: [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. Available from: [Link]

-

Xenograft Tumor Model: Tips to Consider for Imaging. Spectral Instruments Imaging. Available from: [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available from: [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. ResearchGate. Available from: [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available from: [Link]

-

Western Blot: Principles, Procedures, and Clinical Applications. National Institutes of Health. Available from: [Link]

-

Measuring Apoptosis using Annexin V and Flow Cytometry. University of Virginia. Available from: [Link]

-

[Substituted Benzamides]. PubMed. Available from: [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Semantic Scholar. Available from: [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI. Available from: [Link]

-

Synthesis and Biological Activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin Derivatives. PubMed. Available from: [Link]

-

Western Blot Protocol: Step-by-Step Guide. Boster Bio. Available from: [Link]

-

In vivo tumor models. Stanford Medicine. Available from: [Link]

-

3-Chloro-4-hydroxy-5-methoxybenzaldehyde | C8H7ClO3 | CID 29622. PubChem. Available from: [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. Available from: [Link]

-

1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. Available from: [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available from: [Link]

-

Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. National Institutes of Health. Available from: [Link]

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. National Institutes of Health. Available from: [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. mdpi.com [mdpi.com]

- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iv.iiarjournals.org [iv.iiarjournals.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT assay overview | Abcam [abcam.com]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. atcc.org [atcc.org]

- 16. biotium.com [biotium.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. agilent.com [agilent.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-rad.com [bio-rad.com]

- 21. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]

- 23. bosterbio.com [bosterbio.com]

- 24. researchgate.net [researchgate.net]

- 25. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 28. yeasenbio.com [yeasenbio.com]

Methodological & Application

Synthesis of 3-Chloro-5-fluoro-4-methoxybenzamide protocol

An Application Note and Detailed Protocol for the Synthesis of 3-Chloro-5-fluoro-4-methoxybenzamide

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the chemical synthesis of this compound, a potentially valuable intermediate in medicinal chemistry and drug development. The protocol is designed for researchers and scientists with a foundational knowledge of organic synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe laboratory operation.

The synthesis is presented in a two-stage process. The first stage details a plausible and efficient route to the key intermediate, 3-Chloro-5-fluoro-4-methoxybenzoic acid, starting from a commercially available precursor. The second stage describes the conversion of this carboxylic acid into the target benzamide. This guide prioritizes robust and scalable reactions, utilizing common laboratory reagents and techniques.

PART 1: SYNTHESIS OF THE PRECURSOR: 3-CHLORO-5-FLUORO-4-METHOXYBENZOIC ACID

The most direct and logical approach to the target benzamide is through the corresponding benzoic acid. A highly efficient method to obtain this precursor is via the methylation of the commercially available 3-Chloro-5-fluoro-4-hydroxybenzoic acid. The hydroxyl group is a key functionality that can be easily converted to a methoxy group using a suitable methylating agent.

Principle of the Reaction

This step involves a Williamson ether synthesis, a well-established reaction in organic chemistry. The phenolic hydroxyl group of 3-Chloro-5-fluoro-4-hydroxybenzoic acid is first deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide. This phenoxide then attacks the methylating agent (e.g., dimethyl sulfate or methyl iodide) in a nucleophilic substitution reaction (SN2) to form the desired methoxy group.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Chloro-5-fluoro-4-hydroxybenzoic acid | ≥98% | Major Chemical Supplier | Starting Material |

| Dimethyl sulfate (DMS) | ≥99% | Major Chemical Supplier | Caution: Highly toxic and carcinogenic |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Major Chemical Supplier | Base |

| Acetone | ACS Grade | Major Chemical Supplier | Solvent |

| Hydrochloric Acid (HCl) | 1 M aq. | In-house preparation | For acidification |

| Dichloromethane (DCM) | ACS Grade | Major Chemical Supplier | Extraction Solvent |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Major Chemical Supplier | Drying Agent |

Detailed Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-5-fluoro-4-hydroxybenzoic acid (10.0 g, 52.5 mmol).

-

Addition of Reagents: Add anhydrous potassium carbonate (14.5 g, 105 mmol, 2.0 eq) and acetone (100 mL). Stir the suspension vigorously.

-

Methylation: Carefully add dimethyl sulfate (6.0 mL, 63.0 mmol, 1.2 eq) dropwise to the stirring suspension at room temperature. Extreme caution is required as DMS is highly toxic . This step should be performed in a certified chemical fume hood.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Quenching: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Redissolve the crude residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL).

-

Acidification and Product Isolation: To hydrolyze any potential ester byproduct and ensure the product is in its carboxylic acid form, the residue can be dissolved in methanol and a solution of sodium hydroxide in water can be added, stirring for several hours.[1] The solvent is then removed, the residue dissolved in water, and acidified with 1 M HCl until the pH is approximately 2-3, leading to the precipitation of the product.[1][2]

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to yield 3-Chloro-5-fluoro-4-methoxybenzoic acid as a white to off-white solid.

PART 2: SYNTHESIS OF this compound

The conversion of a carboxylic acid to a primary amide is a fundamental transformation. A highly effective and common method involves the activation of the carboxylic acid by converting it to a more reactive acyl chloride, followed by amination.[3]

Principle of the Reaction

The carboxylic acid is first reacted with thionyl chloride (SOCl₂) to form 3-Chloro-5-fluoro-4-methoxybenzoyl chloride. This acyl chloride is a potent electrophile. In the second step, the acyl chloride is treated with an ammonia source, such as aqueous ammonium hydroxide. The nitrogen atom of ammonia acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield the final amide product. This one-pot synthesis is efficient for producing both secondary and tertiary amides.[4]

Workflow for Amide Synthesis

Caption: Workflow for the two-step, one-pot amide synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Chloro-5-fluoro-4-methoxybenzoic acid | As synthesized in Part 1 | - | Starting Material |

| Thionyl Chloride (SOCl₂) | ≥99% | Major Chemical Supplier | Caution: Corrosive, reacts violently with water |

| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | Solvent |

| N,N-Dimethylformamide (DMF) | Anhydrous | Major Chemical Supplier | Catalyst |

| Ammonium Hydroxide (NH₄OH) | 28-30% aq. solution | Major Chemical Supplier | Ammonia Source |

| Sodium Bicarbonate (NaHCO₃) | Saturated aq. solution | In-house preparation | For neutralization |

Detailed Experimental Protocol

-

Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Chloro-5-fluoro-4-methoxybenzoic acid (10.0 g, 48.9 mmol) in anhydrous dichloromethane (100 mL).

-

Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~0.2 mL).

-

Acyl Chloride Formation: Cool the suspension in an ice bath (0°C). Slowly add thionyl chloride (5.4 mL, 73.3 mmol, 1.5 eq) dropwise via a syringe. This must be done in a fume hood as HCl and SO₂ gases are evolved .

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approximately 40°C) for 2-3 hours, or until the solid has dissolved and gas evolution has ceased, indicating the formation of the acyl chloride.

-

Removal of Excess Reagent: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and the solvent. It is crucial to ensure all SOCl₂ is removed. This can be achieved by co-evaporation with toluene.

-

Amination: Re-dissolve the crude acyl chloride in fresh anhydrous dichloromethane (100 mL) and cool the solution in an ice bath to 0°C.

-

Nucleophilic Attack: While stirring vigorously, slowly add concentrated ammonium hydroxide (28-30% solution, ~20 mL) dropwise. A thick white precipitate of the amide will form. The addition should be controlled to keep the temperature below 10°C.

-

Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL) to remove any unreacted acid and salts.

-

Product Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a pure crystalline solid.

PART 3: MECHANISM, SAFETY, AND DATA

Reaction Mechanism

The conversion of the acyl chloride to the amide proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the ammonia nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. A second molecule of ammonia then acts as a base to deprotonate the nitrogen, yielding the neutral primary amide and an ammonium salt.

Caption: Mechanism of Nucleophilic Acyl Substitution.

Safety and Hazard Information

All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

| Compound | Key Hazards | GHS Pictograms |

| Dimethyl Sulfate | Fatal if inhaled, swallowed, or in contact with skin. Causes severe skin burns and eye damage. Suspected of causing genetic defects and cancer. | Danger |

| Thionyl Chloride | Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts violently with water.[5] | Danger |

| 3-Chloro-5-fluoro-4-hydroxybenzoic acid | Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[6] | Danger |

| Dichloromethane | Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. | Warning |

| Ammonium Hydroxide | Causes severe skin burns and eye damage. May cause respiratory irritation. Toxic to aquatic life. | Danger |

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

References

- Springer Nature. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.

- ChemicalBook. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. ChemicalBook.

- Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts.

- Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.

- PubChem. (n.d.). 3-Chloro-5-fluoro-4-hydroxybenzoic acid.

- Ossila. (2023). Safety Data Sheet for 3-Fluoro-4-methoxybenzoic acid. Ossila Ltd.

- Thermo Fisher Scientific. (2025).

- Carbosynth. (2017).

- Thermo Fisher Scientific. (2024).

- Sigma-Aldrich. (2025).

- Beilstein Journal of Organic Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Beilstein Journal of Organic Chemistry.

Sources

- 1. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]

- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. fishersci.com [fishersci.com]

- 6. 3-Chloro-5-fluoro-4-hydroxybenzoic acid | C7H4ClFO3 | CID 67496538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Application Notes and Protocols for Amide Coupling with 3-Chloro-5-fluoro-4-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Amide Bond Formation with a Substituted Benzamide

The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of countless pharmaceutical agents. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is a reaction performed daily in drug discovery laboratories. However, the efficiency and success of this transformation are highly dependent on the electronic and steric nature of the coupling partners. This guide provides a detailed examination of the experimental procedure for the amide coupling of 3-Chloro-5-fluoro-4-methoxybenzamide with a generic primary amine, offering insights into the rationale behind the chosen methodology.

This compound presents an interesting case for amide coupling. The benzamide is substituted with both electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups. The halogens, through their inductive effect, decrease the electron density of the aromatic ring, which can influence the reactivity of the carboxyl group. Conversely, the methoxy group donates electron density via resonance. Understanding these competing electronic effects, alongside potential steric hindrance from the ortho-substituents, is crucial for selecting the optimal coupling conditions to achieve a high yield and purity of the desired amide product.

This application note will delve into a robust and widely applicable protocol utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient aminium-based coupling reagent. The causality behind each experimental step will be thoroughly explained, providing a self-validating system for researchers to adapt and troubleshoot as needed.

Reaction Scheme

Caption: General workflow for the HATU-mediated amide coupling.

Expertise & Experience: Rationale for a HATU-Mediated Approach

The choice of HATU as the coupling reagent for this compound is deliberate and based on several key considerations:

-

High Reactivity and Efficiency: HATU is known for its rapid and efficient activation of carboxylic acids, forming a highly reactive OAt-active ester. This is particularly advantageous when dealing with potentially less reactive carboxylic acids due to electronic effects or for couplings involving sterically hindered amines.

-

Suppression of Racemization: For chiral amines or carboxylic acids, racemization is a significant concern. HATU, especially when used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), is highly effective at minimizing this side reaction.

-

Favorable Solubility: Both HATU and its byproducts are generally soluble in common polar aprotic solvents like N,N-Dimethylformamide (DMF), simplifying the reaction setup and workup.

The presence of the electron-withdrawing chloro and fluoro groups on the benzamide ring can slightly decrease the nucleophilicity of the carboxylate anion, making a potent coupling reagent like HATU a good first choice to ensure complete activation.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the coupling of this compound with a primary amine. The quantities provided are for a representative 1 mmol scale reaction and should be adjusted proportionally for different scales.

Materials and Equipment

| Reagent/Material | Quantity (for 1 mmol scale) | Purpose |

| This compound | 1.0 eq (205.59 mg) | Carboxylic acid source |

| Primary Amine (R-NH₂) | 1.1 eq | Nucleophile |

| HATU | 1.1 eq (418.25 mg) | Coupling reagent |

| N,N-Diisopropylethylamine (DIPEA) | 2.5 eq (0.44 mL) | Non-nucleophilic base |

| Anhydrous N,N-Dimethylformamide (DMF) | 5-10 mL | Reaction solvent |

| Dichloromethane (DCM) | As needed | Extraction solvent |

| 1M Hydrochloric Acid (HCl) | As needed | Aqueous wash |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | As needed | Aqueous wash |

| Brine | As needed | Aqueous wash |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | As needed | Drying agent |

| Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, standard glassware | - | Reaction setup and workup |

| Thin Layer Chromatography (TLC) plates, developing chamber, UV lamp | - | Reaction monitoring |

| Column chromatography setup (silica gel) | - | Purification |

Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

-

Dissolution: Add anhydrous DMF (5-10 mL) to the flask and stir until the benzamide is fully dissolved.

-

Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq), followed by HATU (1.1 eq).

-

Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise. The addition of the base is often exothermic.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Workup - Quenching and Extraction:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water or 1M HCl.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

-

Combine the organic layers.

-

-

Workup - Aqueous Washes:

-

Wash the combined organic layers sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). The acidic wash removes excess amine and DIPEA, while the basic wash removes any unreacted carboxylic acid and HOBt byproduct from HATU.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-3-chloro-5-fluoro-4-methoxybenzamide.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of this protocol, several in-process controls and characterization methods are essential:

-

Reaction Monitoring: The progress of the amide coupling should be diligently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

TLC Analysis: Spot the crude reaction mixture against the starting materials (benzamide and amine). The formation of a new, typically less polar spot, and the disappearance of the limiting starting material indicate reaction progression.

-

LC-MS Analysis: This provides more definitive evidence of product formation by confirming the expected molecular weight of the desired amide.

-

-

Product Characterization: The identity and purity of the final product should be confirmed by a combination of spectroscopic methods:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To confirm the presence of the amide carbonyl stretch (typically around 1640-1680 cm⁻¹).

-

Visualization of the Experimental Workflow

Caption: Step-by-step experimental workflow for amide coupling.

Troubleshooting and Further Considerations

-

Low Yield: If the reaction shows low conversion, consider increasing the reaction time or gently heating the mixture (e.g., to 40-50 °C). Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.

-

Side Reactions: The formation of byproducts can sometimes occur. If significant side products are observed, consider using an alternative coupling reagent such as EDC/HOBt, which might offer different selectivity.

-

Purification Challenges: If the product is difficult to separate from the starting materials or byproducts by chromatography, consider recrystallization as an alternative purification method.

-

Alternative Coupling Reagents: While HATU is an excellent starting point, other coupling reagents can also be effective. For instance, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a cost-effective and widely used alternative. The choice may depend on the specific amine used and cost considerations for large-scale synthesis.

Conclusion

The HATU-mediated amide coupling of this compound provides a reliable and efficient method for the synthesis of its N-substituted derivatives. By understanding the rationale behind the choice of reagents and the step-by-step protocol, researchers can confidently apply this methodology in their drug discovery and development endeavors. The key to success lies in careful execution, diligent monitoring, and thorough characterization of the final product.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

- A.F. Abdel-Magid, in Encyclopedia of Reagents for Organic Synthesis, 2001.

-

Carpino, L. A., & El-Faham, A. (1999). The HBTU and HATU reagents. Tetrahedron, 55(22), 6813-6830. [Link]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-Chloro-5-fluoro-4-methoxybenzamide Reaction Mixtures

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-5-fluoro-4-methoxybenzamide in reaction mixtures. The developed method is suitable for monitoring reaction progress, identifying potential impurities, and assessing the stability of the target compound under various stress conditions. This protocol is designed for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Rationale for a Dedicated HPLC Method

This compound is a substituted benzamide, a chemical scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds. The precise and reliable monitoring of its synthesis is paramount to ensure the quality, purity, and safety of potential active pharmaceutical ingredients (APIs). High-performance liquid chromatography (HPLC) is an indispensable analytical technique for in-process control and quality assurance in pharmaceutical development.[1]

The development of a specific and stability-indicating HPLC method is critical. Such a method must be able to separate the main component from its starting materials, intermediates, by-products, and any degradation products that may form under stress conditions. This ensures that the analytical results accurately reflect the true concentration of the target compound. This application note provides a comprehensive protocol for the HPLC analysis of this compound, developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Chromatographic Principles and Method Development Strategy

The selection of the chromatographic conditions is based on the physicochemical properties of this compound, a polar aromatic compound. A reversed-phase HPLC approach was chosen, as it is well-suited for the separation of moderately polar to nonpolar compounds.[5]

Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is employed due to its wide applicability and proven performance in separating a broad range of pharmaceutical compounds. The hydrophobic nature of the C18 chains provides effective retention for the aromatic benzamide structure.

Mobile Phase Selection: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier. This combination allows for the fine-tuning of the retention and selectivity of the separation.[6]

-

Aqueous Component: A phosphate buffer is chosen to maintain a consistent pH, which is crucial for the reproducible ionization state of the analyte and any acidic or basic impurities, thereby ensuring consistent retention times.

-

Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic molecules. A gradient elution is employed to ensure the efficient elution of both polar and nonpolar components within a reasonable timeframe.[7]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A high-performance liquid chromatography system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Reagents and Solvents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

This compound reference standard (purity >99%)

-

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Organic): Acetonitrile (100%).

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

-

Sample Preparation:

-

Quench a known volume of the reaction mixture by diluting it with the diluent to stop the reaction.

-

Further dilute the quenched sample with the diluent to an expected concentration of approximately 100 µg/mL of this compound.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 10 mM KH₂PO₄ buffer (pH 3.0) B: Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | PDA Detector, 254 nm |

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

Method Validation: Ensuring Trustworthiness and Reliability

The developed HPLC method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH guidelines.[2][3][4][10]

Specificity and Stability-Indicating Properties

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components. To establish the stability-indicating nature of the method, forced degradation studies are performed.[11]

Forced Degradation Protocol: Subject a solution of this compound (approximately 100 µg/mL) to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid drug substance at 105 °C for 24 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples alongside an unstressed control. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak, and the peak purity of the parent compound can be confirmed using the PDA detector.

Potential Impurities: The synthesis of related benzamides may involve starting materials such as substituted salicylic acids and anilines.[12][13] Therefore, the specificity of the method should also be evaluated against potential starting materials and intermediates, such as 3-chloro-5-fluoro-4-methoxybenzoic acid.

Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the working concentration. |

| Accuracy | 98.0% to 102.0% recovery for the analyte at three concentration levels. |

| Precision | Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% on different days, with different analysts. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic parameters (e.g., pH of mobile phase ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min). |

Validation Logic Diagram

Caption: Interrelation of validation parameters for a robust HPLC method.

Data Analysis and Interpretation

The concentration of this compound in the reaction mixture can be calculated using the peak area from the chromatogram and a calibration curve generated from the standard solutions. The percentage of impurities can be determined by area normalization, assuming a similar response factor for closely related impurities.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the analysis of this compound in reaction mixtures. Its stability-indicating nature ensures that the results are accurate and reflective of the true sample composition, even in the presence of degradation products. This method is suitable for routine in-process control, quality control of the final product, and for stability studies in pharmaceutical development.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Validation of Analytical Procedures Q2(R2). [Link][2][3][14]

-

ResearchGate. (2025). ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). [Link][15]

-

ResearchGate. (2025). (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [Link][11]